molecular formula C16H15ClN2O2S B2669831 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde CAS No. 299962-60-0

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde

Cat. No.: B2669831
CAS No.: 299962-60-0
M. Wt: 334.82
InChI Key: REMANBWOZNJDMP-UHFFFAOYSA-N
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Description

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chloro, oxo, and carbaldehyde functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the oxo group to a higher oxidation state.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde is unique due to its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-9(8-20)5-6-10-12-15(22-14(10)13)18-11-4-2-1-3-7-19(11)16(12)21/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMANBWOZNJDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=C(CC4)C=O)Cl)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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